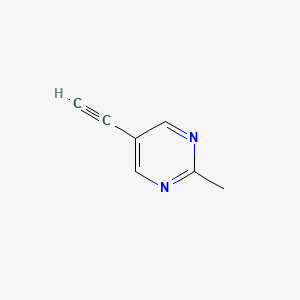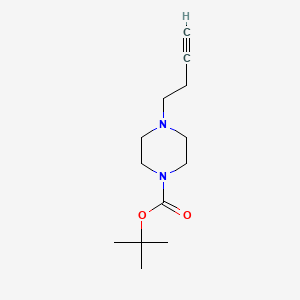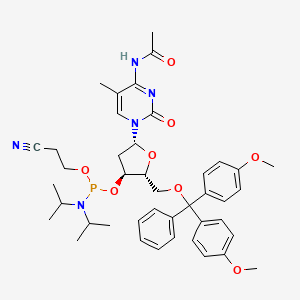
DMT-5-Methyl-dC(ac) Phosphoramidite
描述
DMT-5-Methyl-dC(ac) Phosphoramidite, also known as 5-Methyl-dC(ac) amidite, is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxycytidine (dC) with a methyl group at the 5-position and an acetyl group protecting the amino group. This compound is crucial in the field of molecular biology and genetic research due to its role in the synthesis of modified DNA sequences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-5-Methyl-dC(ac) Phosphoramidite involves several steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Methylation: The 5-position of the cytosine ring is methylated using a methylating agent.
Acetylation: The amino group at the 4-position is protected by acetylation.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a phosphitylating reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%).
化学反应分析
Types of Reactions
DMT-5-Methyl-dC(ac) Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group.
Deprotection: The DMT and acetyl groups can be removed under acidic and basic conditions, respectively.
Coupling: It can couple with other nucleosides to form oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid for DMT removal and ammonia for acetyl removal.
Coupling: Tetrazole or other activators in anhydrous conditions.
Major Products
Oligonucleotides: The primary product formed from the coupling reactions.
Deprotected nucleosides: Formed after the removal of protecting groups.
科学研究应用
DMT-5-Methyl-dC(ac) Phosphoramidite is widely used in various scientific research applications:
Chemistry: Synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Used in the creation of methylated DNA sequences to study epigenetic modifications.
Medicine: Development of antisense oligonucleotides for therapeutic purposes.
Industry: Production of high-affinity PCR primers and probes for diagnostic applications.
作用机制
The mechanism by which DMT-5-Methyl-dC(ac) Phosphoramidite exerts its effects involves:
Enhanced binding: The methyl group at the 5-position increases the binding affinity of the oligonucleotide to its complementary strand by stabilizing the duplex structure.
Increased duplex stability: The hydrophobic nature of the methyl group helps eliminate water molecules from the duplex, further stabilizing the structure.
相似化合物的比较
Similar Compounds
DMT-dC(ac) Phosphoramidite: Similar structure but without the methyl group at the 5-position.
DMT-dC(bz) Phosphoramidite: Uses a benzoyl group for protection instead of an acetyl group.
DMT-dG(dmf) Phosphoramidite: A guanine derivative with different protecting groups.
Uniqueness
DMT-5-Methyl-dC(ac) Phosphoramidite is unique due to its methyl group at the 5-position, which enhances binding and stability of the resulting oligonucleotides. This makes it particularly useful in applications requiring high-affinity binding and stability, such as in the development of therapeutic oligonucleotides and diagnostic probes.
属性
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQEQDYBKCNTE-CMFYRTQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


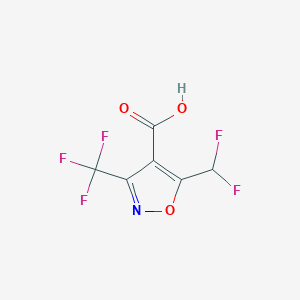
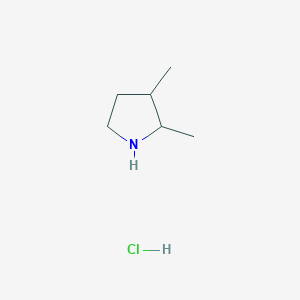
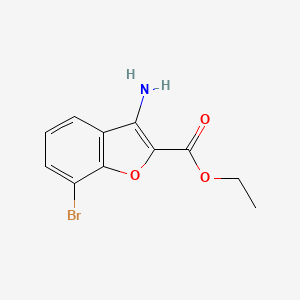
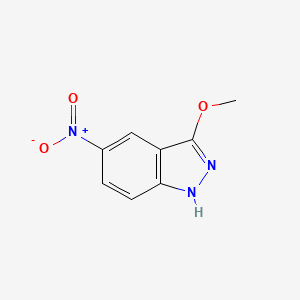
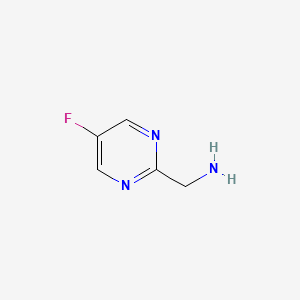
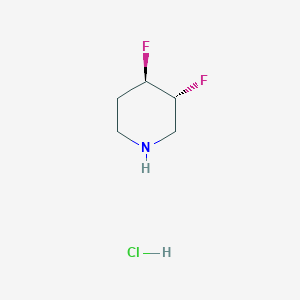
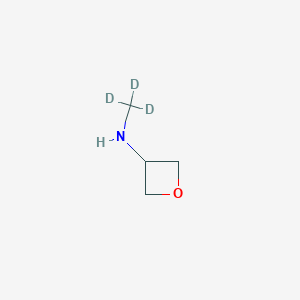
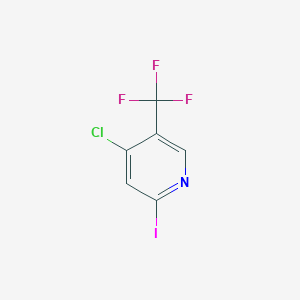
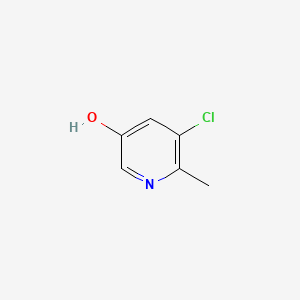
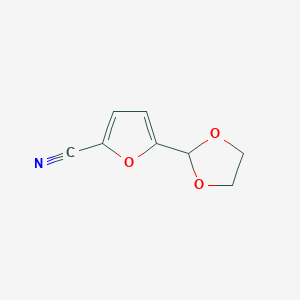
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
